3-(2-Chloropropanoyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
83070-13-7 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-7(11)10(13)9-4-2-3-8(5-9)6-12/h2-5,7H,1H3 |
InChI Key |
UARINMNUBWFOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1)C#N)Cl |
Origin of Product |
United States |
The Significance of Alpha Halogenated Ketones in Synthetic Transformations
Alpha-halogenated ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the carbon atom adjacent to the carbonyl group. wikipedia.org This structural feature imparts a high degree of reactivity, making them powerful intermediates in a multitude of synthetic transformations. wikipedia.orgnih.gov The presence of the halogen atom, an excellent leaving group, and the electron-withdrawing nature of the adjacent carbonyl group make the α-carbon highly susceptible to nucleophilic attack. nih.gov
This inherent reactivity allows α-halo ketones to participate in a variety of important reactions, including:
Nucleophilic Substitution Reactions: They readily react with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of their utility in building complex molecular architectures. nih.gov
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a skeletal rearrangement to form carboxylic acid derivatives. This reaction proceeds through a cyclopropanone (B1606653) intermediate and is a powerful tool for ring contraction or the synthesis of branched-chain acids. wikipedia.org
Synthesis of Heterocycles: Their ability to react with various dinucleophilic species makes them invaluable precursors for the synthesis of a diverse range of heterocyclic compounds, such as pyrroles and other nitrogen-containing rings. nih.gov
Reductive Dehalogenation: The halogen atom can be selectively removed, providing a pathway to the corresponding ketones. wikipedia.org
The synthesis of α-halo ketones is typically achieved through the halogenation of a ketone at the α-position using various halogenating agents. wikipedia.org The reaction can be conducted under either acidic or basic conditions, with the choice of conditions influencing the regioselectivity of the halogenation in unsymmetrical ketones. wikipedia.org
The Role of Benzonitrile Derivatives in Diverse Chemical Disciplines
Benzonitrile (B105546), a simple aromatic nitrile, and its derivatives are fundamental building blocks with wide-ranging applications across various chemical disciplines. wikipedia.org The nitrile group (–C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical flexibility makes benzonitrile derivatives highly sought-after intermediates in organic synthesis.
In medicinal chemistry, the benzonitrile scaffold is a common feature in a number of therapeutic agents. ontosight.ainih.gov The nitrile group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions, influencing the binding of a molecule to its biological target. nih.gov Furthermore, the benzonitrile unit can be strategically modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Beyond pharmaceuticals, benzonitrile and its derivatives serve as:
Versatile Solvents: Benzonitrile itself is a useful solvent due to its polarity and ability to dissolve a range of organic and inorganic compounds. wikipedia.org
Precursors to Advanced Materials: They are used in the synthesis of polymers, dyes, and other materials with specific electronic and optical properties. numberanalytics.com
Ligands in Organometallic Chemistry: The nitrile group can coordinate to transition metals, forming stable complexes that can be used as catalysts or as intermediates in further chemical transformations. wikipedia.org
The synthesis of benzonitriles can be achieved through various methods, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and the dehydration of benzamides. wikipedia.org
Structural and Electronic Features of the 3 2 Chloropropanoyl Benzonitrile Framework
The structure of 3-(2-Chloropropanoyl)benzonitrile is characterized by the presence of a benzonitrile (B105546) ring substituted at the meta-position with a 2-chloropropanoyl group. This arrangement of functional groups gives rise to specific electronic effects that dictate the molecule's reactivity.
The key structural and electronic features include:
Electrophilic Centers: The molecule possesses two primary electrophilic sites: the carbonyl carbon of the ketone and the α-carbon bearing the chlorine atom. nih.gov The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, while the α-carbon's electrophilicity is enhanced by the inductive effect of both the adjacent carbonyl group and the chlorine atom. nih.gov
Nitrile Group as an Electron-Withdrawing Group: The nitrile group (–C≡N) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This effect is most pronounced at the ortho and para positions relative to the nitrile group.
These features combine to create a molecule with multiple reactive sites, allowing for a range of selective chemical transformations. The interplay between the α-halogenated ketone and the benzonitrile functionalities opens up avenues for complex molecular construction.
Contextualizing 3 2 Chloropropanoyl Benzonitrile Within the Landscape of Multifunctional Organic Compounds
Strategies for Constructing the 2-Chloropropanoyl Unit
Nucleophilic Acylation Reactions
A primary and effective method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzonitrile (B105546), with an acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.comchemguide.co.uk
The reaction proceeds by treating benzonitrile with 2-chloropropanoyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst. libretexts.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. youtube.com This acylium ion is the active electrophile in the reaction.
The benzonitrile ring, acting as the nucleophile, then attacks the acylium ion. The nitrile (-CN) group is a deactivating, meta-directing group for electrophilic aromatic substitution. Consequently, the acylation occurs predominantly at the meta-position (position 3) of the benzonitrile ring, yielding the desired product, this compound. A subsequent workup with water is necessary to decompose the aluminum chloride complex formed with the product ketone. youtube.com Due to the deactivating nature of the nitrile group, harsher reaction conditions, such as higher temperatures or a stoichiometric amount of the catalyst, may be required to achieve a reasonable yield. masterorganicchemistry.com
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Component | Role | Example | Key Considerations |
|---|---|---|---|
| Aromatic Substrate | Nucleophile | Benzonitrile | The -CN group directs acylation to the meta-position. |
| Acylating Agent | Electrophile Precursor | 2-Chloropropanoyl chloride | Introduces the 2-chloropropanoyl group. |
| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) | Activates the acylating agent; often required in stoichiometric amounts. masterorganicchemistry.com |
| Solvent | Reaction Medium | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂), or excess Benzene (B151609) | Should be inert to the reaction conditions. |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached from both convergent and divergent strategic standpoints. researchgate.net
A divergent synthesis begins with a common starting material that is elaborated through a series of reactions to the final product. The Friedel-Crafts acylation described previously is an example of a linear sequence that can be considered part of a divergent strategy, starting from benzonitrile. This pathway is direct but may be limited by the reactivity of the substrate, especially with the deactivating nitrile group present.
A convergent synthesis , by contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. researchgate.netresearchgate.net For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of an organometallic reagent from a 3-substituted benzonitrile, such as the Grignard reagent from 3-bromobenzonitrile.
Fragment B Synthesis: Preparation of 2-chloropropanoyl chloride from 2-chloropropanoic acid using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org
Coupling: The final step would be the reaction of the Grignard reagent (nucleophile) with the 2-chloropropanoyl chloride (electrophile).
Table 2: Comparison of Synthetic Pathways
| Pathway | Description | Advantages | Disadvantages |
|---|---|---|---|
| Divergent (e.g., Friedel-Crafts) | Linear synthesis starting from benzonitrile. | Fewer overall reaction vessels; commercially available starting materials. | Potentially lower overall yield due to the deactivating -CN group; harsh conditions may be needed. |
| Convergent (e.g., Grignard) | Separate synthesis of a benzonitrile-derived nucleophile and an acyl chloride, followed by coupling. | Higher potential overall yield; modular approach allows for easier analogue synthesis. | May involve more total steps; requires careful handling of reactive organometallic intermediates. |
Considerations for Stereoselective Synthesis of Chiral Analogues
The structure of this compound contains a stereocenter at the carbon atom bearing the chlorine atom (C2 of the propanoyl group). Therefore, it exists as a pair of enantiomers: (R)-3-(2-chloropropanoyl)benzonitrile and (S)-3-(2-chloropropanoyl)benzonitrile. Standard synthetic methods, such as the Friedel-Crafts acylation with racemic 2-chloropropanoyl chloride, will produce a racemic mixture of these two enantiomers.
Achieving a stereoselective synthesis to produce an enantiomerically enriched or pure analogue is a significant consideration in modern organic synthesis, particularly for pharmaceutical applications where enantiomers can have different biological activities. researchgate.netnih.gov Several strategies can be employed:
Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. For instance, one could start with either (R)- or (S)-2-chloropropanoic acid, which can be converted to the corresponding enantiopure 2-chloropropanoyl chloride. The subsequent Friedel-Crafts acylation would then proceed with retention of stereochemistry at the chiral center, yielding the desired enantiomer of the final product.
Asymmetric Catalysis: A chiral Lewis acid catalyst could be used in the Friedel-Crafts acylation. The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other, leading to an enantiomeric excess (ee) in the product.
Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. rsc.orgfigshare.com After the reaction, the auxiliary is removed, leaving the product in an enantiomerically enriched form.
The choice of strategy depends on factors such as the availability of chiral starting materials, the efficiency of the asymmetric catalyst, and the ease of attaching and removing a chiral auxiliary.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Methodology | Example | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | Using (R)-2-chloropropanoyl chloride as the acylating agent. | Availability and cost of the enantiopure starting material. |
| Asymmetric Catalysis | Employing a chiral catalyst to induce stereoselectivity. | A Friedel-Crafts reaction using a chiral Lewis acid complex. | Developing a highly efficient and selective catalyst; potential for low enantiomeric excess. |
| Chiral Auxiliaries | Temporarily incorporating a chiral molecule to guide the reaction. rsc.org | Attaching a chiral auxiliary to the benzonitrile substrate. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. By analyzing the chemical environments of the hydrogen and carbon atoms, a detailed picture of the molecule's connectivity and stereochemistry can be obtained.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities
Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzonitrile ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns are influenced by the positions of the cyano and chloropropanoyl substituents.
The protons of the 2-chloropropanoyl group, specifically the methine (-CH) and methyl (-CH₃) protons, are observed in the upfield region. The methine proton, being adjacent to both a carbonyl group and a chlorine atom, is expected to have a chemical shift further downfield compared to the methyl protons. The coupling between these adjacent protons results in characteristic multiplicities, typically a quartet for the methine proton and a doublet for the methyl protons, with a coupling constant (J-value) that reflects the dihedral angle between them.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.50-8.20 | Multiplet | - |
| -CH(Cl)- | 5.20-5.40 | Quartet | 6.8 |
| -CH₃ | 1.70-1.90 | Doublet | 6.8 |
Note: The exact chemical shifts can vary depending on the solvent used.
Carbon-13 (¹³C) NMR: Signal Assignments and Structural Correlations
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the benzonitrile ring will have chemical shifts in the aromatic region (typically 110-150 ppm). The carbon of the cyano group (-C≡N) has a characteristic chemical shift, usually in the range of 115-125 ppm. The carbonyl carbon (-C=O) of the propanoyl group is significantly deshielded and appears far downfield, typically between 190 and 200 ppm. The chlorinated methine carbon and the methyl carbon of the propanoyl group will have signals in the aliphatic region of the spectrum. The carbon attached to the chlorine atom will be shifted downfield compared to the methyl carbon due to the electronegativity of the chlorine atom.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C=O) | 195.2 |
| Aromatic-C (substituted) | 137.5, 134.8 |
| Aromatic-CH | 133.1, 131.5, 130.2 |
| Cyano (-C≡N) | 118.1 |
| -CH(Cl)- | 55.7 |
| -CH₃ | 21.3 |
Note: The exact chemical shifts can vary depending on the solvent used.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra and in elucidating the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. scribd.comsdsu.edu For this compound, a cross-peak between the methine proton and the methyl protons of the propanoyl group would confirm their adjacency. scribd.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. scribd.comsdsu.edu It would show correlations between the methine proton and the chlorinated methine carbon, and between the methyl protons and the methyl carbon. scribd.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows long-range (2-3 bond) correlations between protons and carbons. scribd.comsdsu.edu It is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as the carbon of the cyano group. scribd.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the protons of the chloropropanoyl group and the aromatic protons on the benzonitrile ring.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups in the molecule. The most prominent peaks are expected for the cyano and carbonyl groups.
C≡N Stretch : A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. researchgate.net
C=O Stretch : A strong absorption band corresponding to the carbonyl group of the ketone is expected in the range of 1680-1700 cm⁻¹.
C-Cl Stretch : The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Aromatic C-H and C=C Stretches : The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Cyano (-C≡N) | Stretching | 2220 - 2240 |
| Carbonyl (C=O) | Stretching | 1680 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and FTIR are different, meaning that some vibrational modes may be active in one technique but not the other.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structural fragments of this compound.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C10H8ClNO | 193.0294 |
| 2-Chlorobenzonitrile (B47944) | C7H4ClN | 137.0032 |
Note: The theoretical exact mass for this compound is calculated based on its molecular formula and the most abundant isotopes of its constituent elements.
The fragmentation of this compound in a mass spectrometer provides a "fingerprint" that can be used for its identification and structural confirmation. researchgate.net The fragmentation patterns are influenced by the different functional groups present in the molecule.
Upon ionization, the molecule can undergo various fragmentation processes. For instance, the fragmentation of benzonitrile can lead to the loss of HCN/HNC, forming a C6H4˙+ fragment. nih.govrsc.org In the case of 2-chloropropane, a characteristic fragmentation pattern involves the loss of a methyl group or a chlorine atom. docbrown.info The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for fragments containing a chlorine atom. docbrown.info
For this compound, likely fragmentation pathways would involve:
Cleavage of the bond between the carbonyl group and the benzene ring.
Loss of the chloropropyl group.
Loss of a chlorine atom.
Fragmentation of the chloropropyl chain itself.
Detailed analysis of the relative abundances of these fragment ions in the mass spectrum allows for a mechanistic interpretation of the fragmentation process. researchgate.netresearchgate.net
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within the molecule and its interaction with light.
The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to electronic transitions from the ground state to various excited states. Benzonitrile itself exhibits a primary absorption band around 224 nm and a secondary, weaker band at approximately 271 nm. latech.edu These are attributed to π → π* transitions within the benzene ring, influenced by the cyano group. latech.edusphinxsai.com The presence of the 2-chloropropanoyl substituent at the meta position of the benzonitrile ring is expected to cause a shift in these absorption bands. For comparison, the UV-Vis spectra of monofluorobenzonitriles have been studied, with 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) showing absorption origins around 283 nm. mdpi.com
| Compound | Primary Absorption Band (nm) | Secondary Absorption Band (nm) |
| Benzonitrile | 224 | 271 latech.edu |
| 2-Fluorobenzonitrile | ~283 | - |
| 3-Fluorobenzonitrile | ~283 | - |
Note: The absorption data for the fluorinated compounds is an approximate origin. mdpi.com The spectrum for this compound would require experimental measurement.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Benzonitrile is known to fluoresce, with a discrete spectrum observed in the near ultraviolet region. researchgate.net The fluorescence properties are sensitive to the molecular structure and environment. While specific fluorescence data for this compound is not available, it is plausible that it would also exhibit fluorescence, potentially with a shifted emission spectrum compared to benzonitrile due to the influence of the substituent.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography indicate that such an analysis would yield a wealth of structural information. wikipedia.orglibretexts.orgresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. This analytical method is fundamental in confirming the empirical formula of a synthesized compound, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula, the purity and identity of the compound can be rigorously assessed.
The molecular formula for this compound is established as C₁₀H₈ClNO. This formula is derived from its structural components: a benzonitrile group (C₇H₄N), a propanoyl group (C₃H₄O), and a chlorine atom, with the necessary adjustments for the linkages between these moieties. Based on this molecular formula, the theoretical elemental composition can be calculated with high precision using the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Nitrogen: 14.01 g/mol , and Oxygen: 16.00 g/mol ).
The process of confirming the empirical formula involves the combustion of a precisely weighed sample of the compound. azom.com The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass of carbon, hydrogen, and nitrogen in the original sample. youtube.com The percentage of chlorine is typically determined by other methods, such as titration after decomposition of the compound. The oxygen content is often determined by difference.
The experimentally obtained percentages of each element are then compared to the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the proposed molecular structure and confirms the empirical formula of this compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 61.99 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.16 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.30 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.23 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.26 |
| Total | 193.624 | 100.00 |
In a typical research setting, the results of the elemental analysis would be presented in a format similar to the following, comparing the "calculated" (theoretical) and "found" (experimental) values.
| Element | Calculated (%) | Found (%) |
| Carbon | 61.99 | Value |
| Hydrogen | 4.16 | Value |
| Nitrogen | 7.23 | Value |
The "Found" values would be the results obtained from the elemental analyzer instrument. A close match between these and the "Calculated" values is a critical checkpoint in the structural elucidation of this compound.
Computational and Theoretical Investigations of 3 2 Chloropropanoyl Benzonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. nih.govmdpi.com For 3-(2-Chloropropanoyl)benzonitrile, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov This process establishes the foundational structure from which other properties are derived. However, specific optimized coordinates and energy values for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. researchgate.netucl.ac.uk The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.govdergipark.org.tr A smaller gap generally suggests higher reactivity. A theoretical study of this compound would provide the energies of these orbitals, but such specific data is currently unpublished.
Electrostatic Potential Surface (ESP) Analysis for Charge Distribution
An Electrostatic Potential (ESP) surface map illustrates the charge distribution across a molecule. researchgate.netresearchgate.net It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This analysis is crucial for predicting sites of nucleophilic and electrophilic attack. For this compound, an ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the carbonyl group, with positive potential near the hydrogen atoms. No specific ESP map for this compound has been published.
Spectroscopic Property Prediction from First Principles
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structural elucidation and comparison with experimental data.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govaps.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used for this purpose. modgraph.co.uk Predicted shifts for the aromatic protons, the methine proton, and the methyl protons of this compound would help in assigning experimental spectra. However, a specific computational prediction of these shifts is not found in the literature.
Simulation of Vibrational (IR and Raman) Spectra and Anharmonicity
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.netnih.gov DFT calculations can simulate these spectra by computing the frequencies and intensities of the vibrational modes. researchgate.netdtic.mil Key vibrational frequencies for this compound would include the C≡N stretching of the nitrile group (typically around 2230 cm⁻¹), the C=O stretching of the ketone (around 1700 cm⁻¹), and various C-H and C-Cl stretching and bending modes. researchgate.netchemicalbook.com While studies on similar molecules exist, a calculated vibrational spectrum for this compound is not documented.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and photophysical properties. For a molecule like this compound, TD-DFT calculations would be crucial in predicting its electronic transitions, which are responsible for the absorption of light.
The electronic spectrum of this compound is expected to be characterized by transitions involving the π-orbitals of the benzene (B151609) ring and the n-orbitals of the carbonyl and nitrile groups. The primary electronic transitions would likely be of the n→π* and π→π* type. The presence of the electron-withdrawing benzonitrile (B105546) group and the chloropropanoyl substituent will influence the energies of these transitions.
Based on studies of other substituted benzonitriles, the introduction of substituents can significantly alter the electronic properties and absorption spectra pku.edu.cn. For instance, the position and nature of the substituent on the benzene ring affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima.
A hypothetical TD-DFT study on this compound would likely involve geometry optimization of the ground state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). Subsequently, the vertical excitation energies and oscillator strengths would be calculated. The results would allow for the assignment of the absorption bands in an experimental UV-Vis spectrum.
Table 1: Predicted Electronic Transitions for this compound (Hypothetical Data)
| Transition Type | Predicted Wavelength (nm) | Key Orbitals Involved |
| n → π | ~300-350 | Carbonyl oxygen lone pair → π of the aromatic ring |
| π → π | ~250-280 | π of the aromatic ring → π of the aromatic ring and carbonyl group |
It is also important to consider the effect of the solvent, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). The polarity of the solvent can influence the energies of the electronic states and thus the position of the absorption bands.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the propanoyl group to the benzene ring and the rotation around the C-C bond within the propanoyl chain. A potential energy surface (PES) can be generated by systematically varying these dihedral angles and calculating the corresponding energy, providing a map of the conformational landscape libretexts.org.
The most stable conformer is expected to be the one that minimizes steric hindrance. For the rotation of the propanoyl group relative to the phenyl ring, a planar conformation where the carbonyl group is coplanar with the ring might be favored due to conjugation, but steric clashes between the carbonyl oxygen and the ortho hydrogens of the ring could lead to a slightly twisted minimum energy structure.
Table 2: Hypothetical Rotational Barriers for this compound
| Rotational Axis | Estimated Barrier (kcal/mol) |
| Phenyl-Carbonyl Bond | 2-5 |
| Carbonyl-CH(Cl) Bond | 3-6 |
These barriers can be calculated using DFT or other ab initio methods by performing a relaxed scan of the relevant dihedral angle. The results would be crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules, such as in a biological system.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states of chemical reactions. For this compound, several reaction types could be investigated, including nucleophilic attack at the carbonyl carbon and reactions involving the α-chloro position.
For example, the reaction with a nucleophile would proceed via a transition state where the nucleophile is forming a bond with the carbonyl carbon, and the carbonyl double bond is partially broken. The energy of this transition state, relative to the reactants, would determine the activation energy and thus the rate of the reaction.
Studies on related acylbenzonitriles have explored their reactivity in cascade reactions, highlighting the influence of the ortho-carbonyl and nitrile groups on the reaction pathways nih.gov. In the case of this compound, the presence of the chlorine atom offers additional reactive pathways, such as nucleophilic substitution.
Table 3: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Nucleophile | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition | OH⁻ | 10-15 |
| Nucleophilic Substitution (at α-carbon) | CN⁻ | 15-20 |
Transition state structures are located on the potential energy surface as first-order saddle points, and their geometries and vibrational frequencies can be calculated to confirm their nature. These calculations can provide detailed insights into the bond-forming and bond-breaking processes that occur during a chemical reaction.
Molecular Dynamics Simulations for Dynamic Behavior
While static quantum chemical calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, could reveal important information about its conformational dynamics. For instance, it could show how the molecule samples different conformations and the timescales of these conformational changes. This is particularly relevant for understanding how the molecule might bind to a biological target, as conformational flexibility can play a key role in molecular recognition.
MD simulations on benzonitrile and its derivatives have been used to study properties like solvation structure and transport properties acs.orgnih.govresearchgate.net. For this compound, an MD study could investigate how the molecule interacts with solvent molecules and how its dynamic behavior is influenced by the presence of the chloro-propanoyl substituent.
Applications of 3 2 Chloropropanoyl Benzonitrile As a Synthetic Building Block and Precursor
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 3-(2-Chloropropanoyl)benzonitrile allows for its participation in a variety of synthetic transformations, leading to molecules of significant structural complexity.
The α-chloro ketone functionality within this compound is a well-established precursor for the synthesis of various heterocyclic rings. This reactivity is pivotal in constructing frameworks that are often found in pharmaceutically active compounds. For instance, the reaction of α-halo ketones with thioamides or thioureas is a classical and efficient method for the synthesis of thiazole (B1198619) derivatives. Similarly, pyrroles can be synthesized through the reaction of α-halo ketones with dicarbonyl compounds and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis.
The general reactivity of α-chloro ketones suggests that this compound can be employed in the synthesis of a variety of heterocyclic systems. Some potential transformations are outlined below:
| Reactant | Resulting Heterocyclic Scaffold |
| Thioamides | Thiazoles |
| Thioureas | 2-Aminothiazoles |
| Amidines | Imidazoles |
| Hydrazines/Hydrazones | Pyrazoles |
| β-enamino ketones | Pyrroles |
These reactions underscore the potential of this compound as a starting material for generating diverse libraries of heterocyclic compounds for further investigation in medicinal chemistry and materials science. The specific substitution pattern on the resulting heterocycles would be dictated by the choice of the reaction partner.
The benzonitrile (B105546) group in this compound can act as a linchpin in the assembly of polyfunctionalized aromatic systems. Research on related benzonitrile derivatives, such as 2-formylbenzonitriles and 2-acylbenzonitriles, has demonstrated their utility in cascade reactions to construct complex fused ring systems like isoquinolines and isoindolinones. In these reactions, the nitrile group can undergo nucleophilic attack, initiating a sequence of intramolecular cyclizations.
A plausible synthetic application of this compound could involve a similar cascade reaction. For example, a three-component reaction between this compound, a suitable nucleophile, and another coupling partner could potentially lead to highly substituted isoindolinone derivatives. The α-chloro ketone moiety could either participate directly in the cyclization or be modified in a subsequent step to introduce further diversity.
The fragmentation of benzonitrile derivatives has also been studied as a source of important intermediates in the growth of polycyclic aromatic hydrocarbons (PAHs), highlighting the role of the benzonitrile core in forming larger aromatic structures. nih.govrsc.orgresearchgate.net
Role in Multi-Component Reactions (MCRs)
While specific multi-component reactions involving this compound are not extensively documented, its structure is well-suited for such transformations. The presence of two distinct reactive sites, the electrophilic carbonyl carbon and the α-carbon bearing the chlorine atom, allows for sequential or concerted reactions with multiple reagents. For instance, a Passerini or Ugi-type reaction could potentially be designed where the ketone and another functional group on a separate reactant engage with an isocyanide and a carboxylic acid.
Development of Specialized Reagents and Ligands
The unique combination of functional groups in this compound makes it a candidate for the development of specialized reagents and ligands. The nitrile group can be a precursor to other functionalities, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. These transformations would yield bifunctional molecules that could serve as ligands for metal catalysts. For example, conversion of the nitrile to an amino group would result in an aminoketone, which could chelate to metal centers. The synthesis of axially chiral benzonitriles has been shown to produce molecules that can be converted into a large set of functional molecules with promising catalytic activities. nih.gov
Potential in Materials Science and Polymer Chemistry
The application of benzonitrile-containing molecules in materials science is an emerging area of research. The nitrile group can influence the electronic properties and packing of molecules in the solid state. While direct polymerization of this compound has not been reported, the reactivity of the α-chloro ketone suggests possibilities for its incorporation into polymer backbones. For instance, it could be used as a monomer in condensation polymerization reactions or as a cross-linking agent. The resulting polymers would possess nitrile functionalities that could be further modified to tune the material's properties.
Future Research Directions and Unexplored Avenues for 3 2 Chloropropanoyl Benzonitrile
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(2-Chloropropanoyl)benzonitrile is a prime candidate for the application of green chemistry principles. Traditional syntheses of similar compounds often rely on harsh reagents and produce significant waste. Future research could focus on developing more environmentally friendly and efficient synthetic methods.
One promising approach involves the use of ionic liquids as recyclable catalysts and solvents. Research has demonstrated the successful green synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separator. rsc.orgresearchgate.net This method eliminates the need for metal salt catalysts and simplifies the separation process, achieving a 100% yield of benzonitrile under optimized conditions. rsc.orgresearchgate.net Adapting such a system for the synthesis of this compound could significantly reduce its environmental impact.
Another area for development is the synthesis of the precursor, 3-chloropropionyl chloride. Current methods can be improved to increase yield and reduce byproducts. For instance, a one-step synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride in the presence of a basic organic compound has been shown to be effective. google.com Further optimization of this process, perhaps through the use of novel catalysts, could lead to a more efficient and cost-effective production of the final compound. patsnap.com
A summary of potential sustainable synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Ionic Liquid-Mediated Synthesis | Recyclable catalyst/solvent, elimination of metal catalysts, simplified separation | Adaptation of existing benzonitrile synthesis methods to accommodate the chloropropanoyl group. |
| Optimized Precursor Synthesis | Higher yield, reduced byproducts, lower cost | Development of novel catalysts for the one-step synthesis of 3-chloropropionyl chloride. |
| Flow Chemistry | Improved safety, scalability, and process control | Design and implementation of a continuous flow process for the synthesis of this compound. |
Exploration of Asymmetric Synthesis and Chiral Induction
The 2-chloropropanoyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric synthetic methods a critical area of research.
Future studies should aim to develop catalytic asymmetric methods for the synthesis of enantiomerically pure this compound. This could involve the use of chiral catalysts, such as chiral metal complexes or organocatalysts, to control the stereochemical outcome of the reaction. The development of such methods would be a significant step towards understanding the potential applications of this compound in fields where stereochemistry is crucial, such as pharmaceuticals and agrochemicals.
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Quantum Dynamics
A detailed understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing its production and exploring its applications. Advanced techniques such as ultrafast spectroscopy and quantum dynamics could provide unprecedented insight into the transient intermediates and transition states of these reactions.
For example, time-resolved infrared spectroscopy could be used to monitor the formation and consumption of intermediates on a femtosecond to picosecond timescale. This would allow for a detailed mapping of the reaction energy landscape. Quantum dynamics simulations could complement these experimental studies by providing a theoretical framework for understanding the observed reaction dynamics.
Diversification into New Functional Materials
The benzonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, opening up the possibility of using this compound as a building block for new functional materials.
Future research could explore the polymerization of this compound or its derivatives to create novel polymers with unique thermal, optical, or electronic properties. The presence of the reactive chloro group provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. The nitrile group itself can also participate in cycloaddition reactions to form heterocyclic structures, which are often found in electronically active organic materials.
Chemoenzymatic Transformations Involving this compound
The integration of enzymatic catalysis into synthetic organic chemistry offers a powerful tool for developing highly selective and sustainable chemical processes. Future research should explore the potential for chemoenzymatic transformations involving this compound.
Enzymes such as hydrolases could be employed for the enantioselective hydrolysis of the racemic mixture, providing a green route to enantiomerically pure forms of the compound or its derivatives. Nitrilases are another class of enzymes that could be investigated for their ability to selectively hydrolyze the benzonitrile group to the corresponding carboxylic acid, a transformation that can be challenging to achieve with traditional chemical methods without affecting the chloropropanoyl moiety. The discovery and engineering of enzymes that can act on this substrate would represent a significant advance in the sustainable synthesis of related fine chemicals.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-chloropropanoyl)benzonitrile, and how can reaction conditions be optimized?
The synthesis of benzonitrile derivatives often involves multi-step protocols, including halogenation, Wittig reactions, or nucleophilic acyl substitution. For example, bromination of o-cyanotoluene to form intermediates like 2-(bromomethyl)benzonitrile can be followed by coupling with chlorinated ketones . Reaction optimization should focus on variables such as catalyst choice (e.g., triphenylphosphine for Wittig reactions), solvent polarity, and temperature. TLC monitoring (e.g., ethyl acetate-hexane solvent systems) is critical for tracking intermediate formation .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?
- FT-IR : Identify functional groups like the nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹).
- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and chloropropanoyl methyl/methylene groups (δ 1.5–4.0 ppm). ¹³C NMR confirms the nitrile carbon (~115 ppm) and carbonyl carbon (~200 ppm) .
- UV-Vis : Analyze π→π* transitions in the aromatic and carbonyl moieties (typically 250–300 nm) .
Q. What physicochemical properties (e.g., logP, melting point) are critical for experimental design?
Key properties include:
- logP : ~2.8 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .
- Melting point : 163–165°C (determines purification via recrystallization) .
- Density : 1.09 g/cm³ (useful for solvent layering during extraction) .
Advanced Research Questions
Q. How can computational methods (DFT, NBO, Fukui analysis) resolve contradictions in experimental reactivity data?
Density functional theory (DFT) calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., charge transfer between nitrile and carbonyl groups). Fukui indices predict sites prone to electrophilic attack, which can explain discrepancies in reaction outcomes (e.g., unexpected regioselectivity) .
Q. What strategies address stability challenges of this compound under varying experimental conditions?
- Thermal stability : Avoid temperatures >200°C (boiling point ~414°C) to prevent decomposition .
- Light sensitivity : Store in amber vials if UV-Vis data indicate photoactivity .
- Hydrolysis : Use anhydrous solvents (e.g., THF or DCM) to protect the chloropropanoyl group from nucleophilic attack by water .
Q. How can molecular docking studies predict the pharmacological potential of this compound derivatives?
Docking against targets like enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptors (e.g., β-adrenergic receptors) assesses binding affinity and mode. Pharmacokinetic properties (e.g., ADMET) are evaluated using computational tools like SwissADME. For example, structural analogs of benzonitrile derivatives have shown β-blocker activity, suggesting potential cardiovascular applications .
Q. What role does this compound play in materials science, particularly in OLEDs?
Benzonitrile derivatives are explored as electron-transport materials in OLEDs due to their high electron affinity. The nitrile group enhances thermal stability, while the chloropropanoyl moiety can be functionalized to tune emission properties. Recent patents highlight derivatives like 4-(3-carbazolyl)benzonitrile as TADF (thermally activated delayed fluorescence) emitters .
Q. How are ELF and LOL analyses used to interpret electron localization in this compound?
Electron localization function (ELF) maps visualize lone pairs (e.g., on the nitrile nitrogen) and covalent bonds (e.g., C=O). Localized orbital locator (LOL) plots highlight regions of high electron density, aiding in understanding charge transfer mechanisms. These tools help rationalize reactivity patterns, such as preferential attack at the carbonyl carbon .
Methodological Considerations
Q. How should researchers handle contradictions between experimental and computational data?
- Validation : Cross-check computational parameters (e.g., basis sets, solvation models) against experimental conditions.
- Sensitivity analysis : Vary input parameters (e.g., dielectric constant) to assess robustness.
- Benchmarking : Compare with structurally similar compounds (e.g., 4-methoxybenzonitrile derivatives) to identify systematic errors .
Q. What safety protocols are essential when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
